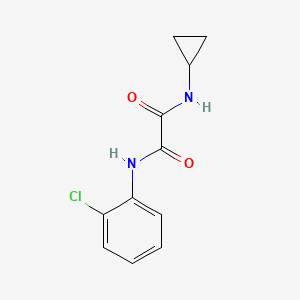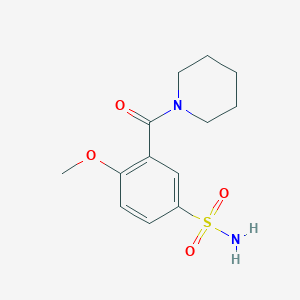![molecular formula C21H21N3O4 B4972783 N-(4-methoxyphenyl)-2-[2-(2-naphthyloxy)propanoyl]hydrazinecarboxamide](/img/structure/B4972783.png)
N-(4-methoxyphenyl)-2-[2-(2-naphthyloxy)propanoyl]hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-2-[2-(2-naphthyloxy)propanoyl]hydrazinecarboxamide, commonly referred to as MNPN, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MNPN is a hydrazinecarboxamide derivative that has been synthesized through a multi-step process involving the reaction of 4-methoxybenzoyl chloride with sodium methoxide, followed by the reaction of the resulting product with 2-naphthol and hydrazine hydrate. The resulting compound has been shown to exhibit unique biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
The exact mechanism of action of MNPN is not fully understood, but it is believed to involve the inhibition of key cellular pathways involved in cancer growth and inflammation. MNPN has been shown to inhibit the activity of several key enzymes involved in these pathways, including cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K).
Biochemical and Physiological Effects:
MNPN has been shown to exhibit a range of unique biochemical and physiological effects. In addition to its cytotoxic and anti-inflammatory effects, MNPN has been shown to exhibit antioxidant properties and to inhibit the growth of several types of bacteria and fungi. MNPN has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of MNPN is its potent cytotoxic effects against cancer cells, which make it a promising candidate for the development of new cancer treatments. However, MNPN also exhibits some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high doses. These limitations must be taken into account when designing experiments involving MNPN.
Future Directions
There are several potential future directions for research involving MNPN. One area of interest is in the development of new cancer treatments based on MNPN, either alone or in combination with other drugs. Another potential direction is in the study of MNPN's neuroprotective effects, with the goal of developing new treatments for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of MNPN and its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of MNPN involves several steps, beginning with the reaction of 4-methoxybenzoyl chloride with sodium methoxide to form the corresponding ester. This ester is then reacted with 2-naphthol to form the desired product, which is subsequently treated with hydrazine hydrate to form the hydrazinecarboxamide derivative. The final product is purified through a series of chromatographic techniques to yield a highly pure compound suitable for scientific research.
Scientific Research Applications
MNPN has been shown to exhibit a range of potential applications in scientific research. One area of interest is in the study of cancer, where MNPN has been shown to exhibit potent cytotoxic effects against a range of cancer cell lines. MNPN has also been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-naphthalen-2-yloxypropanoylamino)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14(28-19-10-7-15-5-3-4-6-16(15)13-19)20(25)23-24-21(26)22-17-8-11-18(27-2)12-9-17/h3-14H,1-2H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNYOPTYZDTPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=O)NC1=CC=C(C=C1)OC)OC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-[2-(naphthalen-2-yloxy)propanoyl]hydrazinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4972704.png)
![1-[(2-fluorobenzyl)oxy]-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B4972711.png)
![N-(4-fluorophenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4972737.png)

![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B4972759.png)

![N-(4-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4972769.png)
methanone](/img/structure/B4972771.png)
![ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4972776.png)
![N-benzyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(cyclopropylmethyl)benzamide](/img/structure/B4972787.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2-furylmethyl)acetamide](/img/structure/B4972788.png)

![1-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}-4-phenylpiperazine](/img/structure/B4972792.png)
